Chemical Identity as the Sole Verifiable Basis for Prioritization: Computed Molecular Descriptors
Comprehensive searches of PubMed, PubMed Central, Google Scholar, Google Patents, PubChem, ChEMBL, BindingDB, and reputable commercial vendor technical datasheets (excluding benchchems.com, molecule.com, evitachem.com, vulcanchem.com) yielded **zero published studies containing quantitative biological activity, selectivity, pharmacokinetic, or physicochemical data for CAS 1204296-62-7**. Consequently, no direct head-to-head comparisons, cross-study comparables, or class-level inferential evidence can be constructed. The compound's differentiation from its closest regioisomeric and oxidation-state analogs (e.g., 1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid, CAS 1204297-01-7; 1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, CAS 1152535-34-6) is currently limited to **computed molecular descriptors** available from chemical database entries : the target compound is distinguished by its exact monoisotopic mass (222.04407 Da), hydrogen bond donor count (2), hydrogen bond acceptor count (5), and rotatable bond count (2). No experimental IC50, Ki, MIC, selectivity index, or ADMET parameters have been publicly reported for this compound in permitted sources .
| Evidence Dimension | Computed molecular descriptors vs. closest regioisomeric analogs |
|---|---|
| Target Compound Data | Exact Mass: 222.04407 Da; HBD: 2; HBA: 5; Rotatable Bonds: 2; Complexity: 348 |
| Comparator Or Baseline | CAS 1204297-01-7 (4-carboxylic acid regioisomer): identical molecular formula (C10H7FN2O3, MW 222.17) but distinct connectivity and chromatographic retention characteristics. CAS 1152535-34-6 (fully aromatic 1H-pyrazole analog): C10H7FN2O2, MW 206.17, reduced HBA count. |
| Quantified Difference | No quantitative experimental difference available. Structural distinction confirmed by InChIKey uniqueness. |
| Conditions | Computed properties from ChemSrc database; no experimental assay context available. |
Why This Matters
The absence of experimental data means procurement decisions must be driven by structural fidelity requirements and synthetic tractability rather than performance-based selection criteria.
